

Comparative study of 1,2,4-triazole derivatives in drug discovery

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1296670

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Anticancer Activity

1,2,4-triazole derivatives have shown significant efficacy as anticancer agents, often by inhibiting key enzymes like kinases and interfering with crucial cellular pathways.[\[6\]](#)[\[7\]](#) Their antiproliferative activity has been evaluated against various human cancer cell lines, with specific substitutions on the triazole ring system significantly influencing their cytotoxic effects.[\[6\]](#)

For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro cytotoxic effects against MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cell lines using the MTT assay.[\[8\]](#) Several compounds, including 7d, 7e, 10a, and 10d, demonstrated promising cytotoxic activity, with IC₅₀ values lower than 12 µM against the Hela cell line.[\[8\]](#) Another study highlighted a derivative, 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, which showed notable activity against breast cancer cells (MCF-7).[\[3\]](#)

Further research into novel 1,2,4-triazole scaffolds led to the identification of compounds with remarkable antiproliferative activity against a panel of cancer cell lines.[\[9\]](#) Compounds 8c and 8d were identified as potent inhibitors of cancer cell proliferation and strong Tubulin inhibitors.[\[9\]](#) Notably, compound 8c also exhibited the best EGFR inhibition with an IC₅₀ of 3.6 µM.[\[9\]](#)

Below is a table summarizing the anticancer activity of selected 1,2,4-triazole derivatives from various studies.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in μ M)

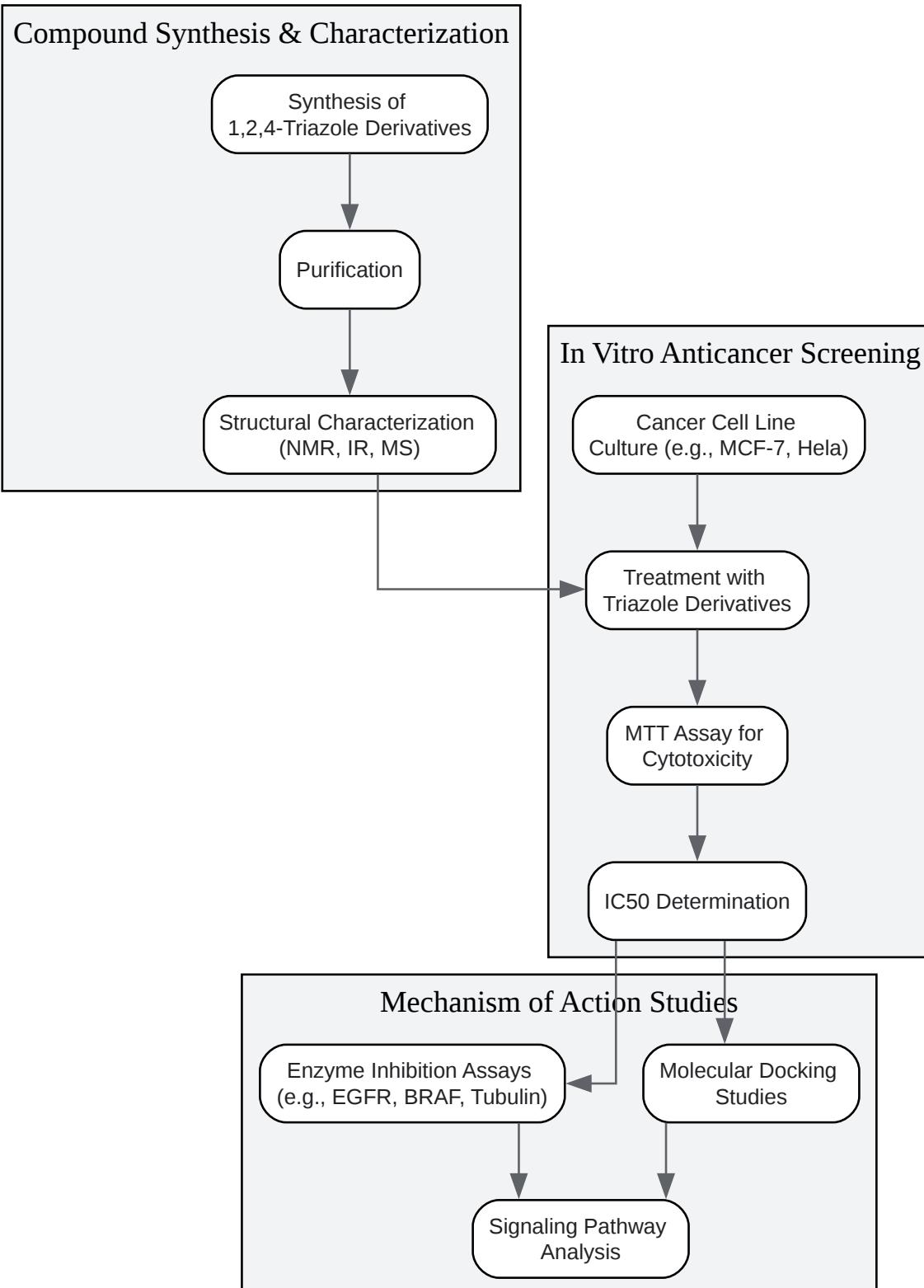
Compound	MCF-7 (Breast)	HeLa (Cervical)	A549 (Lung)	B16F10 (Melanoma)	HCT116 (Colon)	MDA-MB-231 (Breast)	Reference
7d	>50	9.87 \pm 0.9	>50	-	-	-	[8]
7e	>50	11.24 \pm 1.3	>50	-	-	-	[8]
10a	12.51 \pm 1.4	10.28 \pm 1.1	>50	-	-	-	[8]
10d	>50	11.89 \pm 1.2	>50	-	-	-	[8]
TP6	-	-	-	41.12	-	-	[10]
T2	-	-	-	-	3.84	-	[11]
T7	-	-	-	-	3.25	-	[11]
15	-	-	-	-	-	3.48	[12]
20	-	-	-	-	-	5.95	[12]
8c	-	-	-	-	-	-	[9]
8d	-	-	-	-	-	-	[9]

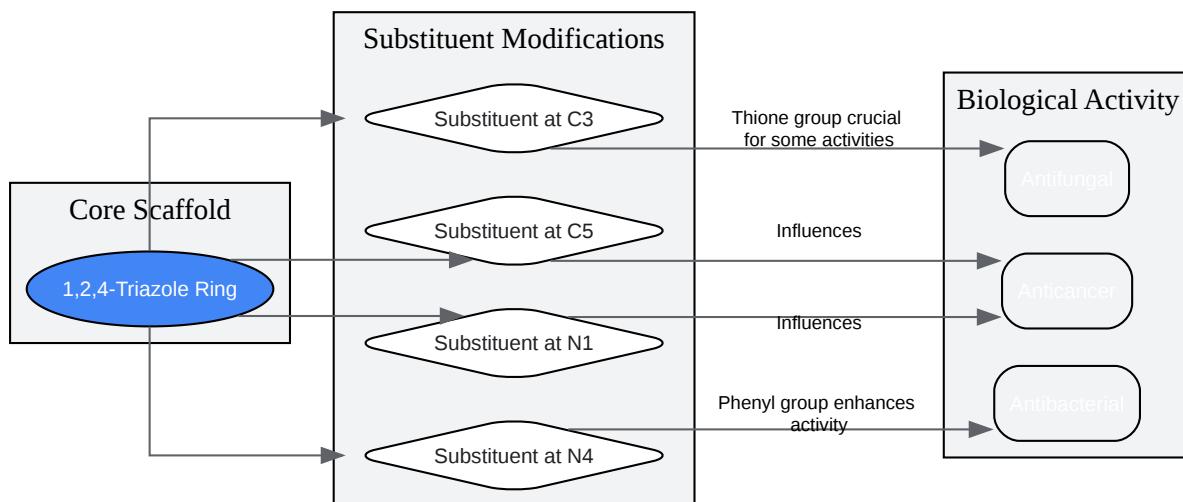
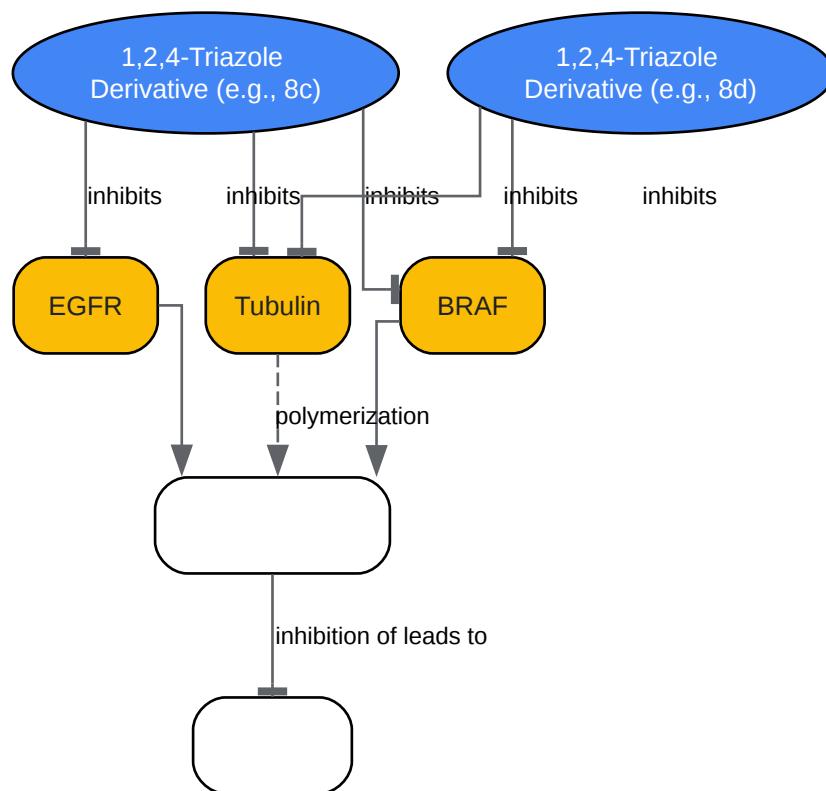
Note: "-" indicates data not available in the cited source.

Experimental Protocols: Anticancer Activity Screening

MTT Assay: The in vitro cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[8] [12]

- Cancer cells (e.g., MCF-7, Hela, A549) are seeded in 96-well plates and incubated for 24 hours.[10]
- The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[10]
- After incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.[10]





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